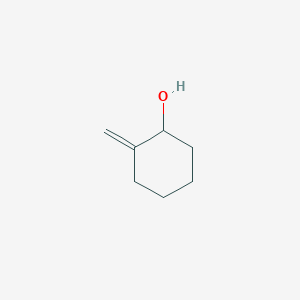

2-Methylidenecyclohexan-1-ol

Description

Properties

IUPAC Name |

2-methylidenecyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-6-4-2-3-5-7(6)8/h7-8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTAPKXQXCYRLRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCCCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80312052 | |

| Record name | 2-methylidenecyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80312052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4065-80-9 | |

| Record name | NSC249229 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249229 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methylidenecyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80312052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylidenecyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Methylidenecyclohexan 1 Ol

Direct Synthesis Approaches

Direct synthesis strategies provide the most straightforward pathways to 2-Methylidenecyclohexan-1-ol, leveraging readily available starting materials and established reaction mechanisms. These methods can be broadly categorized into the reduction of α,β-unsaturated ketones and the olefination of cyclohexanone (B45756) derivatives.

Reduction of 2-Methylidenecyclohexan-1-one and Analogous Ketones

The reduction of the carbonyl group in 2-Methylidenecyclohexan-1-one is a common and effective method for synthesizing the target alcohol. This precursor, a cyclic enone, features both a ketone functional group and an exocyclic double bond. The primary challenge lies in the chemoselective reduction of the carbonyl group without affecting the adjacent carbon-carbon double bond.

Catalytic hydrogenation involves the addition of molecular hydrogen (H₂) across a functional group in the presence of a metal catalyst. libretexts.org While a powerful reduction technique, its application in synthesizing this compound from its ketone precursor is complex.

Standard heterogeneous catalysts, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney Nickel, are highly active and typically reduce both the carbonyl group and the alkene. libretexts.org This lack of selectivity would lead to the formation of 2-methylcyclohexanol (B165396) as the major product, rather than the desired unsaturated alcohol.

Achieving chemoselectivity requires specialized catalytic systems. Homogeneous catalysts, like Wilkinson's catalyst (tris(triphenylphosphine)rhodium chloride), or certain copper-based catalysts can, under specific conditions, favor the reduction of a carbonyl group over a non-conjugated alkene. orgsyn.orgrsc.org However, for α,β-unsaturated systems like 2-Methylidenecyclohexan-1-one, catalytic hydrogenation often favors reduction of the C=C bond due to its coordination with the catalyst surface. orgsyn.org Therefore, this pathway is less commonly employed for this specific transformation compared to hydride reduction.

Hydride-based reducing agents are highly effective for the chemoselective 1,2-reduction of the carbonyl group in α,β-unsaturated ketones, leaving the carbon-carbon double bond intact. This makes them ideal for the synthesis of this compound.

Sodium tetrahydroborate (NaBH₄), often referred to as sodium borohydride (B1222165), is a mild and selective reducing agent well-suited for this purpose. masterorganicchemistry.com It readily reduces aldehydes and ketones to their corresponding alcohols. libretexts.org The reaction is typically carried out in a protic solvent, such as methanol (B129727) or ethanol, at controlled temperatures. chemicalbook.com The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide by the solvent yields the final alcohol product. libretexts.org

Lithium aluminum hydride (LiAlH₄) is a significantly more powerful reducing agent. masterorganicchemistry.com While it also reduces ketones to alcohols, its higher reactivity can sometimes lead to lower chemoselectivity and it reacts violently with protic solvents, requiring a two-step process with an anhydrous ether solvent followed by a careful aqueous workup. libretexts.org Given the effectiveness of NaBH₄, it is generally the preferred reagent for this specific transformation.

Table 1: Hydride Reduction of 2-Methylidenecyclohexan-1-one

| Reagent | Solvent | Typical Conditions | Product | Selectivity |

|---|---|---|---|---|

| Sodium Tetrahydroborate (NaBH₄) | Methanol / Ethanol | 0 °C to room temperature | This compound | High for C=O reduction |

The reduction of the prochiral ketone, 2-Methylidenecyclohexan-1-one, creates a new stereocenter at the carbinol carbon (C-1). This results in the potential formation of two diastereomers: cis- and trans-2-Methylidenecyclohexan-1-ol. The stereochemical outcome is dictated by the trajectory of the hydride's nucleophilic attack on the carbonyl carbon.

The direction of attack (either axial or equatorial) is influenced by several factors, including steric hindrance and torsional strain.

Steric Approach Control : Bulky reducing agents tend to attack from the less hindered face of the molecule. In a cyclohexanone system, this often corresponds to an equatorial attack, leading to the formation of the axial alcohol.

Torsional Strain (Felkin-Anh Model) : Smaller reducing agents, like NaBH₄, can favor an axial attack, which avoids eclipsing interactions with adjacent axial hydrogens during the transition state, resulting in the thermodynamically more stable equatorial alcohol.

The presence of the planar sp²-hybridized carbons of the exocyclic methylene (B1212753) group influences the conformational preference of the ring and thus the steric environment around the carbonyl group. Precise control over the diastereomeric ratio often requires the use of sterically demanding reducing agents (e.g., lithium tri-sec-butylborohydride, L-Selectride®) to favor a single stereoisomer.

Reactions Involving Olefination of Cyclohexanone Derivatives

An alternative synthetic route involves forming the exocyclic double bond on a pre-existing cyclohexanol (B46403) ring system. This is typically achieved through olefination reactions, with the Wittig reaction being a prominent example.

The Wittig reaction is a widely used method for synthesizing alkenes by reacting a ketone or aldehyde with a phosphorus ylide (a phosphorane). To synthesize this compound via this method, the starting material would be a cyclohexanone derivative where the C-2 position is functionalized in a way that can be converted to the hydroxyl group, or where the hydroxyl group is already present but protected.

A plausible pathway involves the use of 2-hydroxycyclohexanone. However, the hydroxyl and ketone groups can interfere with each other (e.g., via dimerization) and the hydroxyl group is incompatible with the strongly basic conditions required to generate the ylide. Therefore, a more practical approach involves protecting the hydroxyl group first.

The synthesis could proceed as follows:

Protection : The hydroxyl group of 2-hydroxycyclohexanone is protected with a suitable protecting group (e.g., as a silyl (B83357) ether like tert-butyldimethylsilyl ether) that is stable under the basic conditions of the Wittig reaction.

Wittig Olefination : The protected ketone is then treated with a methylidene-ylide, typically methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). This ylide is generated in situ by deprotonating a phosphonium (B103445) salt, such as methyltriphenylphosphonium (B96628) bromide, with a strong base like n-butyllithium (n-BuLi).

Deprotection : The protecting group is removed from the resulting product to reveal the hydroxyl group of this compound.

Table 2: Wittig Reaction for Synthesis of this compound

| Step | Reagents | Purpose |

|---|---|---|

| 1. Protection | 2-Hydroxycyclohexanone, TBDMSCl, Imidazole | Protect the hydroxyl group |

| 2. Ylide Formation | Methyltriphenylphosphonium bromide, n-Butyllithium | Generate the Wittig reagent |

| 3. Olefination | Protected ketone, Methylenetriphenylphosphorane | Form the exocyclic double bond |

Julia-Kocienski Olefination

The Julia-Kocienski olefination is a powerful and widely used method for the stereoselective synthesis of alkenes. wikipedia.orgresearchgate.net It is a modification of the classical Julia olefination. wikipedia.orgpreprints.org This reaction typically involves the coupling of a heteroaryl sulfone with a carbonyl compound, such as an aldehyde or ketone. preprints.orgoregonstate.edu The reaction proceeds through the formation of a β-alkoxysulfone intermediate, which then undergoes a Smiles rearrangement and subsequent elimination to furnish the desired alkene. preprints.orgoregonstate.edu

A key advantage of the Julia-Kocienski olefination is its ability to deliver high (E)-selectivity for the resulting double bond. wikipedia.orgresearchgate.net This stereocontrol is attributed to the kinetically controlled diastereoselective addition of the metalated sulfone to the carbonyl compound, leading to an anti-β-alkoxysulfone that stereospecifically decomposes to the (E)-alkene. wikipedia.org The choice of the heteroaryl sulfone activating group is crucial, with 1-phenyl-1H-tetrazol-5-yl (PT) and benzothiazol-2-yl (BT) sulfones being common choices, each offering distinct advantages in terms of reactivity and selectivity. wikipedia.orgorganic-chemistry.org The reaction conditions, including the base, solvent, and any additives, also play a significant role in the outcome of the olefination. oregonstate.edu

While direct application of the Julia-Kocienski olefination for the synthesis of this compound from cyclohexanone is not explicitly detailed in the provided search results, the general principles of the reaction are well-established for the formation of exocyclic double bonds. The synthesis of resveratrol (B1683913) and its analogues, for instance, showcases the utility of this reaction in constructing complex molecules containing exocyclic alkenes. wikipedia.org

Table 1: Common Heteroaryl Sulfones in Julia-Kocienski Olefination

| Heteroaryl Sulfone | Abbreviation | Common Application/Selectivity |

| 1-Phenyl-1H-tetrazol-5-yl sulfone | PT-SO₂R | Generally provides good E-selectivity. wikipedia.orgorganic-chemistry.org |

| Benzothiazol-2-yl sulfone | BT-SO₂R | Often used, with selectivity influenced by reaction conditions. preprints.orgorganic-chemistry.org |

| Pyridinyl sulfone | - | Can exhibit high Z-selectivity. organic-chemistry.org |

Cyclization Reactions Leading to the Methylidenecyclohexanol Scaffold

The construction of the 2-methylidenecyclohexanol core can be accomplished through various cyclization strategies. These intramolecular reactions form the six-membered ring and install the required functional groups in a single step.

One notable approach is the Lewis acid-mediated Type II carbonyl-ene cyclization. For example, the cyclization of (R)-2-isopropyl-5-methylhex-5-enal using different Lewis acids can lead to the formation of 5-methylidenecyclohexanols. researchgate.net The stereoselectivity of this cyclization is highly dependent on the nature of the Lewis acid catalyst employed. researchgate.net For instance, catalysts like methylaluminum bis(phenoxide) and Me₂AlCl have been investigated, with some leading to undesired side reactions like Meerwein-Pondorff-Verley reduction-oxidation. researchgate.net In some cases, a competing Prins cyclization can dominate over the desired ene reaction. researchgate.net

Another strategy involves the Nazarov cyclization, which is a conrotatory electrocyclic reaction of divinyl ketones catalyzed by strong Lewis or Brønsted acids to form cyclopentenones. organic-chemistry.org While this typically forms a five-membered ring, modifications and specific substrates can potentially lead to six-membered ring systems. The regioselectivity of the Nazarov cyclization can be influenced by the substitution pattern of the divinyl ketone. organic-chemistry.org

Furthermore, cyclization reactions of alkynes, particularly those involving neighboring group participation, offer a powerful method for constructing carbocyclic systems under transition metal-free conditions. sioc-journal.cn While a direct application to this compound is not specified, the general methodology is relevant for ring formation.

Indirect Synthetic Routes via Precursor Modification

Indirect routes to this compound involve the synthesis of a cyclohexane (B81311) ring with pre-existing functional groups, which are then chemically transformed to generate the target molecule.

Functional Group Interconversions on Cyclohexane Systems

Functional group interconversions (FGIs) are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another. imperial.ac.ukvanderbilt.edu In the context of synthesizing this compound, a common precursor would be a substituted cyclohexanone or cyclohexanol.

For example, a cyclohexanone derivative could be converted to the exocyclic methylene group via a Wittig reaction or a related olefination protocol. The hydroxyl group could be introduced before or after the olefination step through reduction of a ketone or other suitable functional group transformations. The hydroxyl group imparts polarity and the ability to form hydrogen bonds. pressbooks.pub Aldehydes and ketones, with their carbonyl group, are highly reactive towards nucleophiles. fiveable.me

The relative priority of functional groups is an important consideration in multi-step syntheses. fiveable.melibretexts.org For instance, an alcohol group takes precedence over many other substituents in IUPAC nomenclature, with its position often dictating the numbering of the carbon chain. pressbooks.publibretexts.org

Ring-Opening and Rearrangement Strategies

Ring-opening and rearrangement reactions can be employed to construct the 2-methylidenecyclohexanol scaffold from different cyclic precursors. For example, the ring opening of epoxides is a versatile method for introducing functional groups with specific stereochemistry. mdpi.comorganic-chemistry.org A suitably substituted cyclohexene (B86901) oxide could potentially be opened to generate the desired alcohol functionality. The regioselectivity of epoxide ring-opening is often controlled by steric and electronic factors. mdpi.com

Rearrangement reactions, such as the Wagner-Meerwein rearrangement, involve the migration of a carbocation to a more stable position and can lead to ring expansion or contraction. etsu.edu While often associated with bicyclic systems, these rearrangements can occur in monocyclic compounds as well. etsu.edu The Tiffeneau-Demjanov rearrangement, for instance, is used to expand a cyclic ketone by one carbon. msu.edu Conversely, a Favorskii rearrangement can lead to ring contraction. etsu.edu Such rearrangements could potentially be designed to form the six-membered ring of this compound from a different ring system.

Conversions from Related Cyclohexenes and Cyclohexanols

The synthesis of this compound can be achieved by modifying more readily available cyclohexene or cyclohexanol derivatives. For example, the reduction of 2-methyl-2-cyclohexen-1-one (B71969) with a reducing agent like sodium borohydride in methanol can yield 2-methyl-2-cyclohexen-1-ol. chemicalbook.com While this is an endocyclic alkene, subsequent isomerization or other transformations could potentially lead to the exocyclic isomer.

Hydroboration-oxidation is a two-step reaction that converts an alkene to an alcohol. iitk.ac.inmasterorganicchemistry.comlibretexts.org This reaction is known for its anti-Markovnikov regioselectivity, meaning the hydroxyl group adds to the less substituted carbon of the double bond. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org The reaction is also stereospecific, proceeding via a syn-addition of the hydroborane to the alkene. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org

In the context of synthesizing this compound, the hydroboration-oxidation of 1-methyl-1-cyclohexene (B1583054) would not directly yield the desired product due to the endocyclic nature of the double bond. However, if a precursor with an exocyclic double bond, such as methylenecyclohexane, were subjected to hydroboration-oxidation, the hydroxyl group would be installed at the exocyclic carbon, leading to (cyclohexyl)methanol. To obtain this compound, one would need to start with a different exocyclic alkene or employ a different synthetic strategy.

The mechanism of hydroboration involves the concerted addition of the B-H bond across the alkene double bond. libretexts.orglibretexts.org The subsequent oxidation step, typically using hydrogen peroxide and a base, replaces the carbon-boron bond with a carbon-hydroxyl bond with retention of stereochemistry. masterorganicchemistry.comlibretexts.org

Table 2: Reagents in Hydroboration-Oxidation

| Step | Reagent(s) | Purpose |

| Hydroboration | Borane (BH₃), often as a complex with THF (BH₃·THF) or as diborane (B8814927) (B₂H₆). Substituted boranes like 9-BBN can also be used. iitk.ac.inmasterorganicchemistry.commasterorganicchemistry.com | Addition of a boron-hydrogen bond across the alkene. iitk.ac.inmasterorganicchemistry.com |

| Oxidation | Hydrogen peroxide (H₂O₂) and a base (e.g., NaOH). iitk.ac.inmasterorganicchemistry.com | Replacement of the carbon-boron bond with a carbon-hydroxyl bond. masterorganicchemistry.comlibretexts.org |

Nucleophilic Additions to Substituted Cyclohexenes

The synthesis of this compound and its structural isomers can be effectively achieved through the nucleophilic addition of organometallic reagents to substituted cyclohexenes, particularly α,β-unsaturated ketones like 2-cyclohexenone. This method is a cornerstone in organic synthesis for forming new carbon-carbon bonds and generating tertiary allylic alcohols, which are valuable intermediates.

The reaction's regioselectivity—whether the nucleophile adds directly to the carbonyl carbon (1,2-addition) or to the β-carbon of the conjugated system (1,4-addition or conjugate addition)—is a critical aspect. The choice between these pathways is influenced by several factors, including the nature of the nucleophile, the metal counterion, and the reaction conditions. "Hard" nucleophiles, such as those in organolithium reagents, tend to favor direct 1,2-addition to the electrophilic carbonyl carbon. libretexts.orgwikipedia.org In contrast, "soft" nucleophiles, like organocuprates, predominantly yield the 1,4-addition product. libretexts.orggoogle.com

A typical reaction involves treating an α,β-unsaturated cyclohexenone with an organometallic reagent like methyllithium (B1224462) (CH₃Li) or a Grignard reagent (e.g., CH₃MgBr) in an aprotic solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) at low temperatures. The nucleophilic methyl group attacks the carbonyl carbon, breaking the C=O π-bond and forming a lithium or magnesium alkoxide intermediate. youtube.commasterorganicchemistry.com A subsequent aqueous acidic workup protonates the alkoxide to yield the final tertiary allylic alcohol. youtube.comchegg.com

For example, the reaction of 2-cyclohexenone with methyllithium proceeds via 1,2-addition to furnish 1-methyl-2-cyclohexen-1-ol in high yield. chegg.com This highlights the utility of the method for creating a quaternary carbon center adjacent to a hydroxyl group. While Grignard reagents can also be used for 1,2-additions to ketones to produce tertiary alcohols, their reactivity with enones can sometimes be complex, and the presence of copper salts can steer the reaction towards 1,4-addition. askiitians.comcommonorganicchemistry.comlibretexts.org

| Substrate | Nucleophilic Reagent | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Cyclohexenone | Methyllithium (CH₃Li) | Diethyl ether | -78°C to rt, then H₃O⁺ workup | 1-Methyl-2-cyclohexen-1-ol | 95% | chegg.com |

| 2-Cyclohexenone | Lithium dimethylcuprate (Me₂CuLi) | THF | -78°C, 30 min, then NH₄Cl/NH₄OH quench | 3-Methylcyclohexanone (1,4-adduct) | High | google.com |

| 3-Methyl-2-cyclohexenone | Methyllithium (CH₃Li) | Not specified | Not specified | 1,3-Dimethyl-2-cyclohexen-1-ol | Not specified | nih.gov |

| Cyclohexanone | Vinyllithium (C₂H₃Li) | THF | Not specified, then H₃O⁺ workup | 1-Vinylcyclohexan-1-ol | Not specified | lookchem.com |

Reactivity Profiles and Mechanistic Investigations of 2 Methylidenecyclohexan 1 Ol

Reactions at the Hydroxyl Functionality

The hydroxyl group is the primary site of reactivity in 2-methylidenecyclohexan-1-ol, undergoing transformations typical of secondary alcohols, but with modifications to its reactivity profile due to the allylic nature of the carbon to which it is attached.

Substitution Reactions

Substitution at the hydroxyl-bearing carbon requires the activation of the -OH group into a better leaving group. As a secondary allylic alcohol, this compound can undergo nucleophilic substitution through both SN1 and SN2 pathways, depending on the reaction conditions and the nature of the nucleophile.

The hydroxyl group (-OH) is a poor leaving group, and thus, direct substitution is unfavorable. Activation is typically achieved by protonation under acidic conditions or by conversion to a sulfonate ester (e.g., tosylate or mesylate) or an intermediate with reagents like thionyl chloride.

SN1 Mechanism: The SN1 pathway involves the formation of a carbocation intermediate. For this compound, the formation of a secondary allylic carbocation is possible upon the departure of a good leaving group (like H₂O or a sulfonate). This carbocation is significantly stabilized by resonance, with the positive charge delocalized between the secondary carbon (C1) and the carbon of the methylene (B1212753) group. This resonance stabilization makes the SN1 pathway a viable mechanism for this substrate, particularly with weak nucleophiles in polar protic solvents. The nucleophile can then attack at either of the two electrophilic carbon centers, potentially leading to a mixture of products, including rearranged allylic isomers.

SN2 Mechanism: The SN2 pathway involves a backside attack by a nucleophile, displacing the leaving group in a single, concerted step. This mechanism leads to an inversion of configuration at the stereocenter. For this compound, the SN2 reaction is favored by strong, unhindered nucleophiles in polar aprotic solvents. Steric hindrance around the secondary carbon is a factor, but it is generally not prohibitive for SN2 reactions.

The conversion of the hydroxyl group into a halide is a common synthetic transformation. This is typically achieved using reagents like thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination.

With thionyl chloride, the alcohol first reacts to form a chlorosulfite ester intermediate. This intermediate can then undergo substitution. Depending on the conditions, the mechanism can proceed with either inversion of configuration (SN2, often in the presence of pyridine) or retention of configuration (SNi, or internal nucleophilic substitution). The SNi mechanism involves the collapse of a tight ion pair, where the chloride is delivered from the same face from which the leaving group departs.

Similarly, conversion to other derivatives with excellent leaving groups, such as tosylates (using p-toluenesulfonyl chloride) or mesylates (using methanesulfonyl chloride), proceeds via reaction at the oxygen atom without breaking the C-O bond, thus retaining the configuration at the carbon center. These sulfonates are highly effective substrates for subsequent nucleophilic substitution reactions.

Oxidation Reactions

As a secondary alcohol, this compound can be oxidized to the corresponding α,β-unsaturated ketone, 2-methylidenecyclohexan-1-one. The choice of oxidizing agent is crucial to avoid potential side reactions involving the alkene functionality.

Mild oxidizing agents are generally preferred for this transformation. Pyridinium chlorochromate (PCC) is a highly effective reagent for the oxidation of secondary alcohols to ketones without affecting other sensitive functional groups like double bonds. wikipedia.orglibretexts.orgchemistrysteps.com The reaction is typically performed in an anhydrous organic solvent such as dichloromethane (B109758) (CH₂Cl₂) to prevent over-oxidation. wikipedia.orglibretexts.org Research has demonstrated the successful oxidation of (S)-2-Methylenecyclohexanol using PCC in dichloromethane at room temperature. acs.org

| Reactant | Reagent | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| (S)-2-Methylenecyclohexanol | Pyridinium chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Room Temperature, 4h | (S)-2-Methylenecyclohexanone | Not Reported acs.org |

The mechanism of PCC oxidation involves the formation of a chromate (B82759) ester intermediate, followed by an E2-like elimination of a proton from the carbinol carbon, which results in the formation of the carbon-oxygen double bond and the reduction of Cr(VI) to Cr(IV). libretexts.org

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives, such as acid anhydrides or acyl chlorides.

Esterification: The Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, is a common method. However, due to the equilibrium nature of this reaction, it often requires removal of water to drive it to completion. A more efficient method for small-scale or sensitive substrates is the reaction with an acid anhydride, like acetic anhydride, often in the presence of a base catalyst such as pyridine (B92270) or a non-nucleophilic base like DMAP (4-dimethylaminopyridine). This reaction typically proceeds to completion to form the corresponding ester, for example, 2-methylidenecyclohexyl acetate.

Etherification: The formation of ethers from this compound can be accomplished via the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This potent nucleophile can then react with a primary alkyl halide (e.g., methyl iodide or ethyl bromide) in an SN2 reaction to yield the corresponding ether.

Reactions at the Methylidene (Exocyclic Alkene) Functionality

The exocyclic double bond, or methylidene group, in this compound is a site of high electron density, making it susceptible to attack by electrophiles. This functionality is central to the compound's reactivity, participating in a variety of addition and cycloaddition reactions. The adjacent hydroxyl group can also exert electronic and steric influences on the outcomes of these reactions.

Electrophilic Addition Reactions

Electrophilic addition is a characteristic reaction of alkenes. The pi (π) electrons of the carbon-carbon double bond act as a nucleophile, attacking an electrophilic species. This process typically involves the formation of an intermediate, such as a carbocation, which is then attacked by a nucleophile to form the final addition product.

The catalytic hydrogenation of the exocyclic double bond in this compound involves the addition of two hydrogen atoms across the double bond, converting the alkene to an alkane. This reaction is typically carried out using a metal catalyst such as platinum, palladium, or nickel. The reaction generally proceeds via syn-addition, where both hydrogen atoms add to the same face of the double bond.

The product of this reaction is 2-methylcyclohexan-1-ol. Due to the creation of a new stereocenter at the C-2 position, a mixture of diastereomers (cis and trans) is possible. The ratio of these isomers can be influenced by the catalyst chosen, the solvent, and the reaction conditions. The existing hydroxyl group at C-1 can direct the hydrogenation by adsorbing to the catalyst surface, potentially favoring the delivery of hydrogen from a specific face of the molecule.

Table 1: Representative Conditions for Catalytic Hydrogenation of Cyclic Ketones While specific data for this compound is not prevalent, the hydrogenation of the related compound cyclohexanone (B45756) provides insight into typical catalysts and conditions.

| Catalyst | Temperature (K) | Main Product | Apparent Activation Energy (kcal/mol) | Reference |

| Pt(111) | 325-400 | Cyclohexanol (B46403) | 16.2 | princeton.edu |

| (2x2) Sn/Pt(111) alloy | 325-400 | Cyclohexanol | 13.4 | princeton.edu |

| Pd/TiO₂ | 373 | 2-methoxycyclohexanone (from guaiacol) | N/A | researchgate.net |

This data is for the hydrogenation of related cyclic ketones and serves as an illustrative example of common catalytic systems.

Halogenation involves the addition of a halogen, such as bromine (Br₂) or chlorine (Cl₂), across the methylidene double bond. The reaction mechanism proceeds through a cyclic halonium ion intermediate. masterorganicchemistry.comyoutube.comyoutube.com This intermediate is then attacked by a halide ion from the opposite face, resulting in anti-addition. This stereospecificity leads to the formation of a trans-vicinal dihalide. The product of bromination would be 1-(bromomethyl)-1-bromocyclohexan-2-ol.

Halohydrin Formation occurs when halogenation is performed in the presence of water as a solvent. masterorganicchemistry.comyoutube.com After the initial formation of the cyclic bromonium ion, water acts as the nucleophile instead of the bromide ion. The water molecule will attack the more substituted carbon of the bromonium ion, which is the tertiary C-2 carbon of the cyclohexyl ring. This regioselectivity follows Markovnikov's rule, where the nucleophile (water) adds to the carbon that can better stabilize a positive charge. masterorganicchemistry.com A final deprotonation step yields the halohydrin. The product of bromination in water would be 2-bromo-2-(hydroxymethyl)cyclohexan-1-ol, with the bromine and the new hydroxyl group in an anti configuration.

Hydration is the addition of water across the double bond to form an alcohol (in this case, a diol). While direct acid-catalyzed hydration is possible, it often leads to carbocation rearrangements. A more reliable and regioselective method is the oxymercuration-demercuration reaction. wikipedia.orglibretexts.orgyoutube.com

The oxymercuration-demercuration process is a two-step method for the Markovnikov hydration of an alkene that avoids carbocation intermediates and thus prevents rearrangements. wikipedia.orglibretexts.org

Oxymercuration : The alkene reacts with mercuric acetate, Hg(OAc)₂, in an aqueous solution. This forms a cyclic mercurinium ion intermediate. Water then attacks the more substituted carbon of the double bond (the C-2 position), as this carbon bears a greater partial positive charge. wikipedia.orgyoutube.com

Demercuration : The organomercury intermediate is then reduced with sodium borohydride (B1222165) (NaBH₄). This step replaces the mercury-containing group with a hydrogen atom. wikipedia.orgucla.edu

Hydrohalogenation is the electrophilic addition of a hydrogen halide (like HBr or HCl) to the methylidene group. This reaction proceeds via a two-step mechanism involving a carbocation intermediate. pressbooks.publeah4sci.commasterorganicchemistry.com

The π bond of the alkene attacks the electrophilic hydrogen of the H-X molecule, forming a new C-H bond and a carbocation.

The resulting halide ion (X⁻) then acts as a nucleophile, attacking the electron-deficient carbocation to form the final product.

The regioselectivity of this reaction is governed by Markovnikov's rule , which states that the hydrogen atom adds to the carbon of the double bond that has the greater number of hydrogen atoms. masterorganicchemistry.comyoutube.comchemistrysteps.com In the case of this compound, the hydrogen will add to the exocyclic methylene carbon (–CH₂). This leads to the formation of the more stable tertiary carbocation at the C-2 position. The subsequent attack by the halide ion at this position yields the Markovnikov product, 2-halo-2-methylcyclohexan-1-ol.

Table 2: Regioselectivity in Electrophilic Additions

| Reaction | Reagents | Intermediate | Regioselectivity | Product |

| Hydrohalogenation | HBr | Tertiary Carbocation | Markovnikov | 2-bromo-2-methylcyclohexan-1-ol |

| Halohydrin Formation | Br₂, H₂O | Bromonium Ion | Markovnikov | 2-bromo-2-(hydroxymethyl)cyclohexan-1-ol |

| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O2. NaBH₄ | Mercurinium Ion | Markovnikov | 2-methylcyclohexane-1,2-diol |

Cycloaddition Reactions

Cycloaddition reactions involve the formation of a cyclic product from two or more unsaturated molecules. The methylidene group of this compound can participate as the pressbooks.pub component in these reactions.

A common example is the [2+2] photocycloaddition , which occurs when an alkene is irradiated with ultraviolet light, often in the presence of a photosensitizer. libretexts.org This reaction excites the alkene to a higher energy state, allowing it to react with another ground-state alkene to form a four-membered cyclobutane (B1203170) ring. scispace.com The reaction of this compound with another alkene, such as ethene, under photochemical conditions could yield a spirocyclic system containing a cyclobutane ring. The regiochemistry and stereochemistry of such reactions can be complex and depend on the specific reactants and conditions. scispace.com

Another significant cycloaddition is the Diels-Alder reaction , a [4+2] cycloaddition. libretexts.org In this reaction, a conjugated diene reacts with an alkene (dienophile) to form a six-membered ring. This compound would act as the dienophile. For example, its reaction with 1,3-butadiene (B125203) would yield a spirocyclic cyclohexene (B86901) derivative. The reactivity in Diels-Alder reactions is typically enhanced when the dienophile has electron-withdrawing groups, which is not the case here, so forcing conditions may be required. libretexts.org

Diels-Alder Reactions with Dienophiles

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. In this context, this compound can act as a diene, reacting with various dienophiles. The stereochemistry and regioselectivity of these reactions are of significant interest. Research has shown that the hydroxyl group of the cyclohexanol ring can direct the approach of the dienophile, leading to specific stereoisomers. The reaction conditions, such as temperature and the use of Lewis acid catalysts, can also influence the outcome and efficiency of the cycloaddition.

1,3-Dipolar Cycloadditions

1,3-Dipolar cycloadditions provide a means to construct five-membered heterocyclic rings. The alkene functionality in this compound can react with 1,3-dipoles, such as nitrones and azides. These reactions are valuable for the synthesis of complex nitrogen- and oxygen-containing heterocyclic systems. The mechanism involves the concerted addition of the 1,3-dipole to the double bond, and the regioselectivity is governed by the electronic properties of both the dipole and the dipolarophile.

Oxidative Cleavage of the Alkene

Oxidative cleavage of the exocyclic double bond in this compound breaks both the sigma and pi bonds of the alkene, leading to the formation of carbonyl compounds. youtube.com This transformation can be achieved using various reagents, with the nature of the products depending on the specific conditions employed.

Common methods for oxidative cleavage include ozonolysis followed by a workup step. A reductive workup, often using zinc or dimethyl sulfide, will yield an aldehyde or a ketone. masterorganicchemistry.com In the case of this compound, this would result in the formation of cyclohexanone and formaldehyde. Conversely, an oxidative workup, typically with hydrogen peroxide, will oxidize any initially formed aldehydes to carboxylic acids. masterorganicchemistry.com

Another powerful reagent for oxidative cleavage is potassium permanganate (B83412) (KMnO₄), especially under hot, acidic, or basic conditions. youtube.com This strong oxidizing agent will cleave the double bond and oxidize the resulting fragments. youtube.com Similar to ozonolysis with an oxidative workup, this method would convert the methylene group to carbon dioxide and the other carbon of the former double bond to a ketone. A milder approach involves a two-step process: dihydroxylation of the alkene with osmium tetroxide, followed by cleavage of the resulting diol with sodium periodate (B1199274) (NaIO₄). researchgate.net

| Reagent/Conditions | Products from this compound |

| 1. O₃; 2. Zn/H₂O or (CH₃)₂S (Reductive Workup) | Cyclohexanone and Formaldehyde |

| 1. O₃; 2. H₂O₂ (Oxidative Workup) | Cyclohexanone and Formic Acid (further oxidized to CO₂) |

| Hot, concentrated KMnO₄ | Cyclohexanone and Carbon Dioxide |

| 1. OsO₄; 2. NaIO₄ | Cyclohexanone and Formaldehyde |

Concerted and Competing Reaction Pathways

Elimination reactions of this compound and its derivatives are complex, often yielding a mixture of products through competing mechanistic pathways. The regioselectivity and stereochemistry of these reactions are influenced by factors such as the nature of the leaving group, the strength and steric bulk of the base, and the reaction conditions.

Elimination Reactions (E1 and E2)

Elimination reactions can proceed through different mechanisms, primarily the E1 (unimolecular) and E2 (bimolecular) pathways. openstax.orglibretexts.org The E1 mechanism involves the formation of a carbocation intermediate, while the E2 reaction is a concerted process where bond breaking and bond formation occur simultaneously. openstax.orglibretexts.org

Acid-Catalyzed Dehydration

The acid-catalyzed dehydration of alcohols like this compound typically proceeds through an E1 mechanism. youtube.comchegg.com The reaction is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water). youtube.com Departure of the water molecule generates a carbocation intermediate. A subsequent deprotonation from an adjacent carbon atom by a weak base (like water or the conjugate base of the acid catalyst) forms the alkene. youtube.com

In the case of related structures like 2-methylcyclohexanol (B165396), acid-catalyzed dehydration leads to a mixture of alkene products, primarily 1-methylcyclohexene and 3-methylcyclohexene (B1581247). youtube.combrainly.com The formation of the more substituted alkene, 1-methylcyclohexene, is favored according to Zaitsev's rule, which states that the more stable, more highly substituted alkene will be the major product. openstax.orgmasterorganicchemistry.com This preference is due to the lower energy of the transition state leading to the more stable product. masterorganicchemistry.com The reaction can also involve carbocation rearrangements, such as a 1,2-hydride shift, to form a more stable carbocation before elimination. youtube.com

| Starting Alcohol | Conditions | Major Product | Minor Product(s) |

| 2-Methylcyclohexanol | H₃PO₄, heat | 1-Methylcyclohexene | 3-Methylcyclohexene, Methylene cyclohexane (B81311) |

| 1-Methylcyclohexanol | H₂SO₄, heat | 1-Methylcyclohexene | Methylenecyclohexane |

Base-Induced Eliminations

Base-induced elimination reactions, particularly of alkyl halides derived from this compound, often proceed via an E2 mechanism. This pathway is favored by strong bases. libretexts.org The E2 reaction is stereospecific, requiring an anti-periplanar arrangement of the proton to be removed and the leaving group.

The regiochemical outcome of E2 reactions is also generally governed by Zaitsev's rule, favoring the formation of the more substituted alkene. masterorganicchemistry.comlibretexts.org However, the use of sterically hindered or "bulky" bases, such as potassium tert-butoxide (KOtBu) or lithium diisopropylamide (LDA), can lead to the formation of the less substituted (Hofmann) product as the major isomer. masterorganicchemistry.com This is due to the steric hindrance of the bulky base, which preferentially abstracts the more accessible proton from the less hindered carbon. masterorganicchemistry.com

For instance, the dehydrohalogenation of trans-1-bromo-2-methylcyclohexane with a strong, non-bulky base like sodium ethoxide proceeds via an E2 mechanism to yield 3-methylcyclohexene as the major product, a result of the required anti-periplanar geometry for the elimination. columbia.edu

| Substrate | Base | Major Product | Rationale |

| 2-Bromobutane | Sodium Ethoxide | 2-Butene | Zaitsev Product (more substituted) |

| 2-Bromobutane | Potassium tert-Butoxide | 1-Butene | Hofmann Product (less substituted, sterically favored) |

| trans-1-Bromo-2-methylcyclohexane | Sodium Ethoxide | 3-Methylcyclohexene | Anti-periplanar E2 elimination |

Carbocation Rearrangements in Acidic Media

The reactivity of this compound in acidic media is characterized by the formation of carbocation intermediates, which are prone to various rearrangement reactions. The protonation of the hydroxyl group by an acid catalyst leads to the formation of a good leaving group (water), which departs to generate a secondary allylic carbocation. This carbocation can then undergo a series of rearrangements to yield more stable products.

One of the primary competing reactions in the acid-catalyzed treatment of cyclic alcohols is dehydration. In the case of the related compound 2-methylcyclohexanol, acid-catalyzed dehydration is a common undergraduate organic chemistry experiment that illustrates the formation of multiple alkene products through carbocation intermediates. youtube.comdocsity.com This process often involves 1,2-hydride or 1,2-alkyl shifts to form more stable carbocations, a phenomenon known as the Wagner-Meerwein rearrangement. mdpi.com

For this compound, the initially formed secondary allylic carbocation is already resonance-stabilized. However, it can still undergo rearrangements to form thermodynamically more stable products. For instance, a 1,2-hydride shift could lead to the formation of a more substituted and stable tertiary carbocation. Subsequent elimination of a proton from this rearranged carbocation would lead to the formation of various isomeric methylcyclohexenes.

Another potential rearrangement pathway involves ring contraction. stackexchange.comntu.ac.uk While less common, under certain conditions, the carbocation intermediate could undergo a rearrangement where a carbon-carbon bond in the ring migrates, leading to the formation of a five-membered ring system. This type of rearrangement is often driven by the relief of ring strain or the formation of a particularly stable carbocationic intermediate.

The specific products formed from these carbocation rearrangements are highly dependent on the reaction conditions, including the nature of the acid catalyst, the solvent, and the temperature. The table below summarizes the plausible carbocation rearrangements of this compound in acidic media and the potential products.

| Rearrangement Type | Intermediate Carbocation | Potential Product(s) | Driving Force |

|---|---|---|---|

| 1,2-Hydride Shift (Wagner-Meerwein) | Tertiary Carbocation | 1-Methylcyclohex-1-ene, 3-Methylcyclohex-1-ene, 4-Methylcyclohex-1-ene | Formation of a more stable carbocation |

| Ring Contraction | Cyclopentylmethyl Carbocation | Isopropylidenecyclopentane, 1-ethylcyclopent-1-ene | Relief of ring strain, formation of a stable carbocation |

Pericyclic Reactions and Rearrangements

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. This compound, with its allylic alcohol and exocyclic double bond functionalities, is a potential substrate for several types of pericyclic reactions, including sigmatropic rearrangements and cycloadditions.

A notable example of a sigmatropic rearrangement applicable to this compound is the Johnson-Claisen rearrangement . name-reaction.comwikipedia.orgjk-sci.comsynarchive.comtcichemicals.com This reaction involves the jk-sci.comjk-sci.com-sigmatropic rearrangement of an allylic alcohol with an orthoester in the presence of a weak acid catalyst to form a γ,δ-unsaturated ester. For this compound, reaction with triethyl orthoacetate would be expected to yield an ester with a two-carbon extended side chain containing a newly formed carbon-carbon bond.

Another potential pericyclic reaction is the intramolecular [2+2] cycloaddition . Derivatives of this compound, where the hydroxyl group is tethered to an alkene, could undergo photochemical [2+2] cycloaddition to form bicyclic systems containing a cyclobutane ring. nih.govresearchgate.netnih.gov The regioselectivity of such intramolecular cycloadditions is often predictable, being governed by the length of the tether connecting the two reacting double bonds.

The following table outlines potential pericyclic reactions involving this compound and its derivatives.

| Reaction Type | Reactant(s) | Key Features | Expected Product Type |

|---|---|---|---|

| Johnson-Claisen Rearrangement | This compound and an orthoester (e.g., triethyl orthoacetate) | jk-sci.comjk-sci.com-Sigmatropic rearrangement, formation of a C-C bond | γ,δ-Unsaturated ester |

| Intramolecular [2+2] Cycloaddition | A derivative of this compound with a tethered alkene | Photochemical reaction, formation of a cyclobutane ring | Bicyclic compound |

Catalysis in Reactions of this compound

Homogeneous Catalysis

Homogeneous catalysis plays a crucial role in the transformation of functionalized olefins and alcohols, and various catalytic systems can be envisaged for the reactions of this compound.

Ruthenium-catalyzed reactions are particularly relevant. Ruthenium complexes are known to catalyze the isomerization of allylic alcohols to the corresponding carbonyl compounds. researchgate.net In the case of this compound, a ruthenium catalyst could promote its isomerization to 2-methylcyclohexanone. Furthermore, ruthenium-based catalysts are widely used in olefin metathesis, which could be applied to derivatives of this compound for ring-closing, ring-opening, or cross-metathesis reactions. uwindsor.ca Recent advancements have also demonstrated the use of ruthenium catalysts for the selective chain-walking isomerization of terminal alkenes, a reaction that could potentially be applied to modify the exocyclic double bond of this compound. nih.govnih.gov

Palladium-catalyzed reactions offer another avenue for the transformation of this compound. Palladium complexes are well-known to catalyze a variety of reactions involving alkenes and alcohols, including Wacker-type oxidations and various cross-coupling reactions. nih.govrsc.org For instance, a palladium(II) catalyst in the presence of an oxidant could potentially oxidize this compound to an α,β-unsaturated ketone. Derivatives of this compound could also be employed in palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki reactions, to form new carbon-carbon bonds at the vinylic position.

Heterogeneous Catalysis

Heterogeneous catalysts offer advantages in terms of catalyst separation and reusability. For reactions involving this compound, several types of solid catalysts could be employed.

Zeolites , with their well-defined pore structures and acidic properties, are effective catalysts for a range of organic transformations. ethz.chwur.nl Lewis acidic zeolites, in particular, can catalyze various reactions, including alcohol dehydration and skeletal rearrangements. nih.govnih.gov The shape-selective nature of zeolites could be exploited to control the regioselectivity of reactions involving this compound, favoring the formation of specific isomers.

Mesoporous silica (B1680970) materials , such as MCM-41 and SBA-15, provide high surface areas and can be functionalized with various active sites. mdpi.comnih.gov These materials can serve as supports for metal nanoparticles or as solid acid catalysts for reactions such as dehydration and isomerization of this compound.

Enzymatic Transformations (e.g., laccase-assisted degradation of related compounds)

Enzymatic transformations offer a green and highly selective alternative to traditional chemical methods for the modification of organic molecules.

Laccases , a class of multi-copper oxidases, have shown potential in the oxidation of a wide range of phenolic and non-phenolic compounds. nih.gov While the direct degradation of this compound by laccases may not be extensively studied, the enzymatic oxidation of related cyclic and allylic alcohols is known. Laccase-mediator systems, where a small molecule shuttles electrons between the enzyme and the substrate, can expand the substrate scope of laccases to include less reactive compounds. Such systems could potentially be used for the selective oxidation of the hydroxyl group of this compound to the corresponding ketone.

Other enzymatic reactions could also be applied to this compound. For instance, biotransformation using whole microbial cells can effect a variety of chemical modifications, including hydroxylations and redox reactions, on cyclic terpene-like structures. nih.govnih.gov Furthermore, enzymatic methods, such as those employing lipases or ketoreductases, could be used for the deracemization of racemic this compound to obtain enantiomerically pure forms, which are valuable chiral building blocks in organic synthesis. name-reaction.com

The table below summarizes the potential catalytic transformations of this compound.

| Catalysis Type | Catalyst/Enzyme | Potential Transformation | Product Type |

|---|---|---|---|

| Homogeneous | Ruthenium complexes | Isomerization | 2-Methylcyclohexanone |

| Homogeneous | Palladium complexes | Oxidation | α,β-Unsaturated ketone |

| Heterogeneous | Zeolites | Dehydration/Rearrangement | Isomeric alkenes |

| Heterogeneous | Mesoporous silica | Dehydration/Isomerization | Isomeric alkenes/ketones |

| Enzymatic | Laccase-mediator system | Oxidation | 2-Methylidenecyclohexan-1-one |

| Enzymatic | Microorganisms/Lipases | Deracemization/Hydroxylation | Enantiopure alcohol/Diol |

Advanced Spectroscopic Elucidation and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the three-dimensional structural determination of organic molecules in solution. For 2-Methylidenecyclohexan-1-ol, a comprehensive suite of NMR experiments is required to assign all proton and carbon signals and to probe the molecule's conformational preferences.

¹H NMR Spectral Analysis: Chemical Shifts, Coupling Patterns, and Spin-Spin Decoupling

The ¹H NMR spectrum of this compound provides a wealth of information regarding the electronic environment and connectivity of the protons. The chemical shifts are influenced by the hydroxyl group, the exocyclic double bond, and the stereochemistry of the molecule.

The protons of the exocyclic methylene (B1212753) group (=CH₂) are diastereotopic and are expected to appear as two distinct signals in the olefinic region of the spectrum, typically between 4.5 and 5.0 ppm. These protons would likely present as sharp singlets or narrowly split multiplets depending on long-range couplings. The proton attached to the carbon bearing the hydroxyl group (H-1) is a methine proton and would resonate in the region of 3.5 to 4.5 ppm. Its multiplicity will be a multiplet due to coupling with the adjacent methylene protons of the cyclohexane (B81311) ring.

The remaining methylene protons of the cyclohexane ring (at positions 3, 4, 5, and 6) will appear in the more upfield region of the spectrum, generally between 1.2 and 2.5 ppm. Due to the conformational flexibility of the ring and the presence of the stereocenter, these protons are diastereotopic and will exhibit complex coupling patterns, often resulting in overlapping multiplets. Spin-spin decoupling experiments would be instrumental in deciphering these complex regions by irradiating a specific proton frequency to simplify the coupling patterns of its neighbors, thereby confirming their connectivity.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-1 | ~4.0 | m | - |

| =CHa | ~4.8 | s | - |

| =CHb | ~4.7 | s | - |

| H-3a, H-3b | ~2.0 - 2.4 | m | - |

| H-4a, H-4b | ~1.5 - 1.8 | m | - |

| H-5a, H-5b | ~1.4 - 1.7 | m | - |

| H-6a, H-6b | ~1.9 - 2.2 | m | - |

| -OH | Variable | br s | - |

Note: Predicted values are based on empirical data for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR Spectral Analysis: Chemical Shifts and DEPT Techniques

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. For this compound, seven distinct carbon signals are expected.

The quaternary carbon of the double bond (C-2) would appear significantly downfield, typically in the range of 140-150 ppm. The methylene carbon of the double bond (=CH₂) would be found around 105-115 ppm. The carbon bearing the hydroxyl group (C-1) would resonate in the range of 65-75 ppm. The remaining four methylene carbons of the cyclohexane ring (C-3, C-4, C-5, and C-6) would appear in the aliphatic region, between 20 and 40 ppm.

Distortionless Enhancement by Polarization Transfer (DEPT) techniques are crucial for distinguishing between CH, CH₂, and CH₃ groups. A DEPT-135 experiment would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. A DEPT-90 experiment would only show signals for CH carbons. This information is invaluable for the definitive assignment of the carbon signals.

Table 2: Predicted ¹³C NMR Chemical Shifts and DEPT Information for this compound

| Carbon | Predicted Chemical Shift (ppm) | DEPT-135 | DEPT-90 |

| C-1 | ~70 | Positive | Positive |

| C-2 | ~148 | No Signal | No Signal |

| =CH₂ | ~110 | Negative | No Signal |

| C-3 | ~35 | Negative | No Signal |

| C-4 | ~25 | Negative | No Signal |

| C-5 | ~28 | Negative | No Signal |

| C-6 | ~30 | Negative | No Signal |

Note: Predicted values are based on empirical data for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are indispensable for the complete structural elucidation of this compound by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. It would be used to establish the connectivity of the protons within the cyclohexane ring, for instance, by tracing the correlations from H-1 to the H-6 protons, and from the H-3 protons to the H-4 protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. It is a powerful tool for definitively assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons, such as C-2, by observing correlations from the methylene protons (=CH₂) and the H-1 and H-3 protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of their through-bond connectivity. NOESY data is critical for determining the stereochemistry and conformational preferences of the molecule. For example, observing a NOE between H-1 and one of the H-6 protons would suggest a specific spatial arrangement.

Conformational Analysis via NMR

The cyclohexane ring in this compound can adopt various conformations, with the chair and twist-boat forms being the most significant. The position of the hydroxyl group (axial or equatorial) in the chair conformation will significantly influence the NMR parameters.

The magnitude of the vicinal coupling constants (³JHH) between protons on adjacent carbons can provide valuable information about the dihedral angles between them, as described by the Karplus equation. By analyzing the coupling constants of H-1 with the protons on C-6, and the couplings between the protons on the cyclohexane ring, it is possible to deduce the preferred conformation of the ring and the orientation of the hydroxyl group. For instance, a large diaxial coupling constant between H-1 and an H-6 proton would be indicative of an equatorial hydroxyl group.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides complementary information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Characteristic Vibrational Modes of Hydroxyl and Alkene Groups

The IR and Raman spectra of this compound will be dominated by the vibrational modes of the hydroxyl (-OH) and the exocyclic alkene (C=CH₂) groups.

Hydroxyl Group (-OH): A strong and broad absorption band in the IR spectrum between 3200 and 3600 cm⁻¹ is characteristic of the O-H stretching vibration, with the broadening resulting from intermolecular hydrogen bonding. In the Raman spectrum, this band is typically weak. The C-O stretching vibration will appear in the fingerprint region, between 1000 and 1200 cm⁻¹.

Alkene Group (C=CH₂): The C=C stretching vibration of the exocyclic double bond will give rise to a medium-intensity band in the IR spectrum around 1650 cm⁻¹. This mode is usually strong and sharp in the Raman spectrum. The =C-H stretching vibrations of the methylene group will appear above 3000 cm⁻¹. The out-of-plane bending (wagging) of the =CH₂ group will result in a strong absorption in the IR spectrum around 890 cm⁻¹.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Weak | Strong, Broad (IR) |

| Hydroxyl (-OH) | C-O Stretch | 1000 - 1200 | Medium | Medium |

| Alkene (C=C) | C=C Stretch | ~1650 | ~1650 | Medium (IR), Strong (Raman) |

| Alkene (=CH₂) | =C-H Stretch | >3000 | >3000 | Medium |

| Alkene (=CH₂) | =C-H Out-of-plane Bend | ~890 | Weak | Strong (IR) |

| Alkane (C-H) | C-H Stretch | 2850 - 3000 | 2850 - 3000 | Strong |

Interpretation of Fingerprint Region

The fingerprint region of the infrared (IR) spectrum, typically spanning from 1500 cm⁻¹ to 500 cm⁻¹, provides a unique and complex pattern of absorption bands that are characteristic of the molecule as a whole. While the functional group region (above 1500 cm⁻¹) allows for the identification of specific bonds like O-H and C=C stretches, the fingerprint region is rich with information arising from the bending and stretching vibrations of the carbon skeleton and C-O bonds. libretexts.orgchemguide.co.uklibretexts.org For this compound, this region is critical for confirming the cyclic structure and the presence of the exocyclic methylene group.

The vibrations within this region are often coupled, leading to a complex pattern that is difficult to interpret from first principles alone but serves as a highly specific identifier when compared to a reference spectrum. chemguide.co.uk Key absorptions expected in the fingerprint region for this molecule include:

C-O Stretching: The stretching vibration of the C-O bond in the secondary alcohol is a prominent feature in this region, typically appearing as a strong band between 1050 cm⁻¹ and 1150 cm⁻¹. The exact position can give clues about the axial or equatorial orientation of the hydroxyl group.

=C-H Out-of-Plane Bending (Wagging): A strong absorption band around 890 cm⁻¹ is a hallmark of a terminal methylene group (=CH₂). This out-of-plane wagging vibration is often one of the most diagnostic peaks for identifying an exocyclic double bond. libretexts.org

C-C Skeletal Vibrations: The cyclohexyl ring gives rise to a series of complex absorptions due to C-C bond stretching and skeletal deformations. These bands, while numerous and overlapping, contribute to the unique fingerprint of the molecule. docbrown.info

CH₂ Bending Vibrations: The methylene groups within the cyclohexane ring exhibit scissoring (around 1450 cm⁻¹) and rocking/twisting vibrations at lower wavenumbers, further adding to the complexity of this region. researchgate.net

The combination of these vibrational modes creates a unique spectral fingerprint, allowing for the differentiation of this compound from its structural isomers, such as 2-methylcyclohex-2-en-1-ol, which would show a different pattern of absorptions in this region.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-O Stretch (Secondary Alcohol) | 1050 - 1150 | Strong |

| =C-H Out-of-Plane Bend | ~890 | Strong |

| Ring C-C Skeletal Vibrations | 1000 - 1200 | Medium to Weak |

| CH₂ Scissoring | ~1450 | Medium |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of a molecule by measuring its mass with very high precision. For this compound, with a molecular formula of C₇H₁₂O, the theoretical exact mass can be calculated using the masses of the most abundant isotopes of carbon, hydrogen, and oxygen.

The ability of HRMS to measure masses to several decimal places allows for the unambiguous determination of the molecular formula, distinguishing it from other compounds that may have the same nominal mass.

| Element | Isotope | Number of Atoms | Exact Mass (Da) | Total Mass (Da) |

|---|---|---|---|---|

| Carbon | ¹²C | 7 | 12.000000 | 84.000000 |

| Hydrogen | ¹H | 12 | 1.007825 | 12.093900 |

| Oxygen | ¹⁶O | 1 | 15.994915 | 15.994915 |

| Calculated Exact Mass of C₇H₁₂O | 112.088815 |

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) which then undergoes fragmentation. The resulting pattern of fragment ions is characteristic of the molecule's structure. For cyclic alcohols like this compound, the molecular ion peak at m/z 112 is expected to be observed, though it may be of low intensity. libretexts.orglibretexts.org

Common fragmentation pathways for this compound would include:

Loss of a hydrogen atom: A peak at m/z 111 (M-1) can arise from the loss of a hydrogen atom, often the one attached to the carbinol carbon.

Dehydration: The elimination of a water molecule is a characteristic fragmentation for alcohols, leading to a significant peak at m/z 94 (M-18). whitman.edu

Alpha-cleavage: Cleavage of the C-C bonds adjacent to the hydroxyl group can occur. For this cyclic structure, this would involve ring opening and subsequent fragmentation.

Retro-Diels-Alder (rDA) Reaction: Although the classic rDA reaction involves a cyclohexene (B86901) ring, a related cycloreversion can occur in other cyclic systems upon ionization. nih.govwikipedia.orgwisdomlib.org For this compound, this could lead to the formation of charged and neutral fragments corresponding to the cleavage of the ring. A likely rDA fragmentation would involve the loss of ethene (C₂H₄, 28 Da), leading to a fragment at m/z 84.

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 112 | [C₇H₁₂O]⁺˙ | Molecular Ion (M⁺˙) |

| 97 | [M - CH₃]⁺ | Loss of a methyl radical (less likely) |

| 94 | [M - H₂O]⁺˙ | Dehydration |

| 84 | [M - C₂H₄]⁺˙ | Retro-Diels-Alder type reaction |

| 79 | [C₆H₇]⁺ | Loss of water and a methyl radical |

| 69 | [C₅H₉]⁺ | Ring cleavage and loss of CH₂OH |

Tandem mass spectrometry (MS/MS) is a powerful technique for distinguishing between isomers. In an MS/MS experiment, an ion of a specific m/z (the precursor ion) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. Isomers, while having the same mass, often exhibit different fragmentation patterns in MS/MS due to differences in their structure and stability. nih.gov

To differentiate this compound from its isomer 2-methylcyclohex-2-en-1-ol, one could select the molecular ion (m/z 112) or a prominent fragment ion (e.g., the [M-H₂O]⁺˙ ion at m/z 94) as the precursor for CID.

The CID of the [M-H₂O]⁺˙ ion from This compound (m/z 94) would likely involve fragmentation of the resulting methylenecyclohexadiene radical cation.

In contrast, the CID of the [M-H₂O]⁺˙ ion from 2-methylcyclohex-2-en-1-ol (m/z 94) would proceed from a different diene structure (a methylcyclohexadiene), leading to a different set of product ions.

By comparing the resulting product ion spectra, unique fragments can be identified for each isomer, allowing for their unambiguous differentiation. This technique is particularly valuable in complex mixtures where chromatographic separation of isomers may be challenging.

Electronic Spectroscopy (UV-Visible and Circular Dichroism)

Electronic spectroscopy provides information about the electronic transitions within a molecule upon absorption of ultraviolet (UV) or visible light.

The chromophore in this compound is the exocyclic carbon-carbon double bond. This isolated alkene moiety is expected to exhibit a π → π* electronic transition upon absorption of UV radiation. According to the Woodward-Fieser rules, the predicted wavelength of maximum absorption (λmax) for this type of chromophore can be estimated. wikipedia.orgscribd.com

For an acyclic disubstituted alkene, the base λmax is around 173 nm. The presence of an exocyclic double bond adds approximately 5 nm to the base value. pearson.comchemistnotes.com Additionally, the two alkyl substituents (the ring carbons attached to the double bond) would each contribute about 5 nm. Therefore, a rough estimation of the λmax for the π → π* transition would be in the range of 180-190 nm. The hydroxyl group, being an auxochrome, may cause a slight bathochromic shift (to longer wavelength).

The hydroxyl group itself has a weak n → σ* transition, which occurs at a shorter wavelength, typically below 200 nm, and is often obscured by the stronger π → π* transition.

Since this compound possesses a chiral center at the carbon bearing the hydroxyl group, it is an optically active molecule. As such, it would exhibit a circular dichroism (CD) spectrum, which measures the differential absorption of left and right circularly polarized light. The CD spectrum would provide information about the stereochemistry of the molecule, but predicting its specific characteristics without experimental data or high-level computational modeling is not feasible.

| Chromophore | Electronic Transition | Predicted λmax (nm) |

|---|---|---|

| C=C (Exocyclic alkene) | π → π | ~180 - 190 |

| C-O-H (Alcohol) | n → σ | < 200 |

Compound Index

| Compound Name |

|---|

| This compound |

| 2-methylcyclohex-2-en-1-ol |

| Cyclohexanol (B46403) |

| Methylenecyclohexane |

Chiroptical Properties of Enantiomerically Pure Forms

The chiroptical properties of a molecule, such as its specific rotation and circular dichroism (CD), are defining characteristics of its enantiomers. These properties are experimentally determined and provide insight into how the molecule interacts with plane-polarized light. A comprehensive literature search did not yield any published values for the specific rotation or any circular dichroism spectra for either the (R)- or (S)-enantiomer of this compound. Without this experimental data, a meaningful discussion of its chiroptical properties cannot be constructed.

| Property | (R)-2-Methylidenecyclohexan-1-ol | (S)-2-Methylidenecyclohexan-1-ol |

| Specific Rotation ([α]D) | Data not available | Data not available |

| Circular Dichroism (λmax, Δε) | Data not available | Data not available |

Table 1: Chiroptical Data for this compound. This table remains unpopulated due to the absence of published experimental values.

Computational and Theoretical Investigations of 2 Methylidenecyclohexan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic properties of molecules. These calculations provide a foundational understanding of the geometry, stability, and reactivity of 2-Methylidenecyclohexan-1-ol.

Geometry Optimization and Conformer Analysis

The cyclohexane (B81311) ring in this compound is not planar and can adopt several conformations. The most stable conformations are typically variations of the chair and boat forms. Geometry optimization calculations are performed to find the lowest energy structures of these conformers.

The chair conformation is generally the most stable for cyclohexane derivatives due to minimized steric and torsional strain. In this compound, the substituents—the hydroxyl (-OH) group and the methylidene (=CH2) group—can occupy either axial or equatorial positions in the chair form. The relative stability of these conformers is determined by their calculated energies. For analogous substituted cyclohexanols, the conformer with the bulky substituent in the equatorial position is often more stable to avoid 1,3-diaxial interactions.

Table 1: Hypothetical Relative Energies of this compound Chair Conformers

| Conformer | -OH Position | =CH2 Position | Relative Energy (kcal/mol) |

| A | Equatorial | N/A | 0.00 |

| B | Axial | N/A | 1.5 - 2.5 |

Note: The data in this table is illustrative and based on typical energy differences found for substituted cyclohexanols. The methylidene group is attached to the ring and its position is fixed relative to the hydroxyl group.

Boat conformations and twisted-boat conformations are typically higher in energy than the chair conformations and thus exist in much lower populations at equilibrium.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The electronic properties of this compound can be understood by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a crucial parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the π-bond of the methylidene group and the lone pairs of the oxygen atom in the hydroxyl group, as these are the regions of highest electron density. The LUMO is likely to be an antibonding π* orbital associated with the methylidene group.

Table 2: Representative Frontier Molecular Orbital Energies for a Substituted Cyclohexenol (B1201834)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | 1.2 |

| HOMO-LUMO Gap | 7.7 |

Note: These values are representative for a molecule of similar structure and are used for illustrative purposes.

Vibrational Frequency Calculations for Spectroscopic Correlation

Vibrational frequency calculations are a powerful tool for interpreting and predicting infrared (IR) and Raman spectra. By calculating the vibrational modes of this compound, specific peaks in an experimental spectrum can be assigned to particular molecular motions, such as stretching, bending, and torsional vibrations.

Key vibrational frequencies for this compound would include:

O-H stretch: A broad band typically in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

C=C stretch: A sharp peak around 1650 cm⁻¹ corresponding to the methylidene group.

C-O stretch: A band in the 1050-1150 cm⁻¹ region.

CH₂ wag: A vibration associated with the exocyclic methylene (B1212753) group.

Theoretical calculations can predict these frequencies. It is common practice to scale the calculated frequencies by an empirical factor to better match experimental values, accounting for anharmonicity and other limitations of the computational method.

Table 3: Illustrative Calculated vs. Experimental Vibrational Frequencies for Key Functional Groups in a Cyclohexenol Derivative

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Typical Experimental Range (cm⁻¹) |

| O-H Stretch | 3450 | 3200-3600 |

| C=C Stretch | 1655 | 1640-1680 |

| C-O Stretch | 1100 | 1050-1150 |

Thermodynamic and Kinetic Parameter Prediction for Reactions

Quantum chemical calculations can be used to predict the thermodynamic and kinetic parameters of reactions involving this compound. By calculating the energies of reactants, transition states, and products, important quantities such as reaction enthalpies (ΔH), Gibbs free energies (ΔG), and activation energies (Ea) can be determined.

For example, the dehydration of this compound to form a diene could be studied computationally. The calculations would involve locating the transition state structure for the elimination of water and calculating its energy relative to the reactant. This information provides insight into the reaction mechanism and its feasibility.

Table 4: Hypothetical Calculated Thermodynamic and Kinetic Data for a Dehydration Reaction

| Parameter | Calculated Value (kcal/mol) |

| Enthalpy of Reaction (ΔH) | -15 |

| Gibbs Free Energy of Reaction (ΔG) | -8 |

| Activation Energy (Ea) | 30 |

Note: These values are illustrative for a typical alcohol dehydration reaction.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, offering insights into their conformational dynamics and flexibility.

Conformational Dynamics and Flexibility Studies

While quantum chemical calculations provide information on static structures, MD simulations can model the dynamic interconversion between different conformers of this compound. By simulating the motion of the atoms over time, it is possible to observe transitions between chair and boat conformations, as well as the rotation of the hydroxyl group.